Florigrandin

Description

Historical Perspectives on Florigrandin Discovery and Initial Characterization

This compound was discovered and characterized as part of a phytochemical investigation of Hymenoxys grandiflora (T. & G.) Parker. This research, published in The Journal of Organic Chemistry in 1974, led to the isolation of several new pseudoguaianolides, including this compound, hymenograndin, and hymenoflorin (B1200557), alongside the previously known pseudoguaianolide (B12085752) glucoside paucin (B1201884). dss.go.th

The initial characterization of this compound, along with its co-isolated compounds, relied on a combination of chemical transformations and advanced physical methods. Nuclear Magnetic Resonance (NMR) spectrometry, specifically at 270 MHz, was crucial for determining the structures and stereochemistry of this compound and hymenoflorin. The stereochemistry of hymenograndin, a related compound, was further elucidated by interpreting lanthanide-induced shifts using the modified McConnell equation. dss.go.th

Classification of this compound within Diterpenoid and Pseudoguaianolide Chemistry

This compound is classified as a pseudoguaianolide. Pseudoguaianolides are a significant subclass of sesquiterpene lactones, which are compounds derived from three isoprene (B109036) units, typically possessing a molecular formula of C₁₅H₂₄ for their hydrocarbon backbone. slideheaven.comwikipedia.orgresearchgate.net Sesquiterpene lactones are characterized by a cyclical structure fused with an α-methylene-γ-lactone ring. researchgate.net While some generalized descriptions might incorrectly associate this compound with diterpenoids (compounds with four isoprene units, C₂₀H₃₂), its consistent identification as a pseudoguaianolide in primary literature and specialized reviews firmly places it within the sesquiterpenoid class. dss.go.thslideheaven.comresearchgate.net

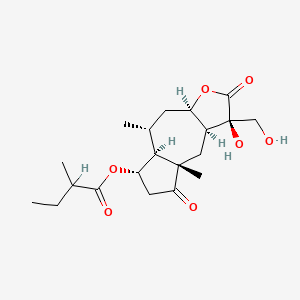

The chemical structure of this compound is complex, featuring a multi-ring system that includes azulene (B44059) and furan (B31954) rings, along with various functional groups such as hydroxyl, carbonyl, and ester groups. ontosight.ai This intricate architecture is characteristic of natural products within the pseudoguaianolide family.

Significance of this compound in Natural Product Chemistry and Chemical Biology Research

This compound's significance in natural product chemistry and chemical biology research stems from its membership in the pseudoguaianolide class, a group of natural compounds widely recognized for their diverse biological activities. Natural products, in general, are invaluable tools in chemical biology research due to their unique chemical diversity and structural complexity, serving as potential scaffolds for novel drug development. wikipedia.orgnih.gov

Research into natural products, including sesquiterpene lactones like this compound, is driven by their reported biological effects, which can include anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.ai Although specific detailed research findings on this compound's individual biological activities are not extensively documented in readily available summaries, the context of its discovery alongside compounds exhibiting activity against leukemia (e.g., hymenoflorin against L-1210 lymphocytic leukemia and paucin against P-388 leukemia) highlights the broader interest in these plant-derived metabolites for their potential therapeutic applications. dss.go.th The study of such compounds contributes to understanding the chemical composition of natural goods and their potential to advance various scientific disciplines, including the development of new pharmaceuticals and therapeutic agents. slideheaven.comontosight.ai

The ongoing exploration of natural products aims to identify novel compounds and elucidate their mechanisms of action, thereby contributing to drug formulations, nutritional supplements, and personal care products. researchgate.net this compound, as a member of a biologically active class of natural compounds, remains an area of interest for further investigation into its specific properties and potential applications within natural product chemistry and chemical biology.

Structure

2D Structure

3D Structure

Properties

CAS No. |

51292-61-6 |

|---|---|

Molecular Formula |

C20H30O7 |

Molecular Weight |

382.4 g/mol |

IUPAC Name |

[(1R,3aR,5R,5aS,6S,8aS,9aS)-1-hydroxy-1-(hydroxymethyl)-5,8a-dimethyl-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-6-yl] 2-methylbutanoate |

InChI |

InChI=1S/C20H30O7/c1-5-10(2)17(23)26-14-7-15(22)19(4)8-12-13(6-11(3)16(14)19)27-18(24)20(12,25)9-21/h10-14,16,21,25H,5-9H2,1-4H3/t10?,11-,12+,13-,14+,16-,19-,20+/m1/s1 |

InChI Key |

SMAJXKLVHWNBRU-QTTWJULZSA-N |

SMILES |

CCC(C)C(=O)OC1CC(=O)C2(C1C(CC3C(C2)C(C(=O)O3)(CO)O)C)C |

Isomeric SMILES |

CCC(C)C(=O)O[C@H]1CC(=O)[C@@]2([C@@H]1[C@@H](C[C@@H]3[C@H](C2)[C@](C(=O)O3)(CO)O)C)C |

Canonical SMILES |

CCC(C)C(=O)OC1CC(=O)C2(C1C(CC3C(C2)C(C(=O)O3)(CO)O)C)C |

Synonyms |

florigrandin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Florigrandin

Purification and Chromatographic Separations of Florigrandin

Preparative Chromatography Approaches (e.g., HPLC, Column Chromatography)

Chromatography plays a pivotal role in the isolation and purification of this compound from complex natural extracts. This family of separation techniques leverages the differential affinities of compounds for a stationary phase and a mobile phase. knapsackfamily.com

Column Chromatography: This is a widely employed preparative technique for natural product isolation. In column chromatography, a mixture is applied to a column packed with a solid adsorbent, such as silica (B1680970) gel. knapsackfamily.com The components of the mixture are then eluted by a liquid solvent (eluent) that flows through the column. The separation efficiency depends on the relative affinity of each component for the adsorbent versus the eluent. knapsackfamily.com For the isolation of sesquiterpene lactones, including this compound, from plant extracts, gradient elution with solvent systems like hexane-ethyl acetate (B1210297) has been successfully utilized. knapsackfamily.com Nonpolar components are typically eluted first with nonpolar solvents, followed by more polar components as the solvent polarity gradually increases. knapsackfamily.com

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is an advanced and highly efficient method used for isolating specific compounds, often in larger quantities, from crude mixtures. This technique offers superior resolution and speed compared to traditional column chromatography. Preparative HPLC systems can incorporate recycling functions, which allow for repeated circulation of the mobile phase and compounds through the column. This recycling significantly enhances resolution, enabling the achievement of high purity even for compounds that are challenging to separate in a single pass. The process often involves scaling up from analytical HPLC methods, where initial separation conditions are optimized on a smaller scale before being transferred to larger preparative columns.

Advanced Separation Techniques for this compound Purity Assessment

Ensuring the purity of isolated this compound is critical for accurate characterization and subsequent research. Various advanced analytical techniques are employed for this purpose.

Chromatographic Methods: Analytical chromatographic techniques, such as analytical HPLC and Gas Chromatography (GC), are routinely used to assess the purity of chemical compounds. These methods can detect, identify, and quantify impurities present in a sample by separating individual components and measuring their relative amounts. The presence of additional peaks in a chromatogram, besides the target compound, indicates impurities.

Other Physical and Chemical Tests: While less advanced than chromatographic and spectroscopic methods, certain physical properties can also provide initial indications of purity. These include comparing the isolated compound's physical characteristics (e.g., color, smell) to a pure standard, and determining its melting or boiling point. Impurities typically cause deviations in these physical constants.

Structural Elucidation and Stereochemical Analysis of Florigrandin

Spectroscopic Characterization of Florigrandin

The determination of this compound's molecular framework and the identification of its functional groups were heavily reliant on several key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)

NMR spectroscopy was a critical tool for elucidating the structure of this compound. Early studies required high-frequency NMR, noted at 270 MHz, to resolve the complex proton signals and establish the connectivity of the atoms within the molecule. researchgate.netdss.go.th The analysis of ¹H-NMR and ¹³C-NMR spectra, supported by 2D-NMR experiments like COSY and HMBC, allows for the assignment of each proton and carbon in the structure. mdpi.comresearchgate.netpreprints.org

Detailed ¹H-NMR data provides information on the chemical environment of the hydrogen atoms, their multiplicity revealing adjacent protons, and coupling constants indicating their spatial relationships. preprints.org Although specific high-resolution 1D and 2D NMR data tables for this compound are embedded within specialized literature, the general approach involves identifying signals characteristic of the pseudoguaianolide (B12085752) skeleton. acs.orgresearchgate.net This includes signals for methyl groups, protons on the seven-membered ring, and protons associated with the lactone ring.

Table 1: Representative ¹H-NMR Data Interpretation for a Pseudoguaianolide Core (Note: This is a generalized representation. Specific chemical shifts (δ) and coupling constants (J) for this compound are detailed in the cited literature.)

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |

| Methyl Protons (e.g., C-14, C-15) | 1.0 - 2.0 | d, s | d for doublet, s for singlet. Position depends on local stereochemistry. |

| Methylene (B1212753) Protons (e.g., C-13 exocyclic) | 5.5 - 6.5 | d | Part of the reactive α-methylene-γ-lactone moiety. |

| Carbinol Protons (H-C-OH) | 3.5 - 4.5 | m | m for multiplet. Position depends on the location of hydroxyl groups. This compound is a diol. dss.go.th |

| Ring Protons | 1.5 - 3.0 | m | Complex, often overlapping signals from the cyclopentane (B165970) and cycloheptane (B1346806) rings. |

Similarly, ¹³C-NMR data identifies all unique carbon atoms in the molecule, including the characteristic carbonyl carbon of the γ-lactone. researchgate.netrsc.org

Table 2: Representative ¹³C-NMR Data Interpretation for a Pseudoguaianolide Core (Note: This is a generalized representation. Specific chemical shifts (δ) for this compound are detailed in the cited literature.)

| Carbon | Typical Chemical Shift (ppm) | Notes |

| C=O (Lactone) | 170 - 180 | Carbonyl carbon of the γ-lactone ring. |

| C=C (Alkene) | 120 - 145 | Carbons of the exocyclic methylene group (C-11, C-13). |

| C-O (Carbinol) | 60 - 80 | Carbons bearing hydroxyl groups. |

| C (Alkyl) | 15 - 55 | Carbons of the fused ring system and methyl groups. |

2D-NMR techniques are indispensable for connecting these individual signals. researchgate.net

COSY (Correlation Spectroscopy) establishes proton-proton couplings, helping to trace the spin systems within the cyclic structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the entire molecular skeleton.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis of this compound

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. bu.edu.eguobabylon.edu.iq High-Resolution Mass Spectrometry (HRMS) would provide the precise molecular formula for this compound. libretexts.org The mass spectrum also shows fragmentation patterns, where the molecule breaks apart in a predictable way. Analyzing these fragments provides corroborating evidence for the proposed structure, as the masses of the fragments must correspond to logical substructures of the molecule. uobabylon.edu.iq

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. nih.gov The IR spectrum of this compound confirmed the presence of hydroxyl (-OH) groups, as it is a diol, and a carbonyl (C=O) group characteristic of the γ-lactone ring. dss.go.thvscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3400 (broad) | O-H | Stretch |

| ~1760 | C=O | Stretch |

| ~1660 | C=C | Stretch |

| ~2950 | C-H | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis of this compound

UV-Vis spectroscopy provides information about conjugated systems and chromophores within a molecule. upi.edu For pseudoguaianolides like this compound, the α,β-unsaturated γ-lactone system constitutes a key chromophore that absorbs in the UV region. ljmu.ac.uk The position of the absorption maximum (λmax) can confirm the presence of this conjugated system. uzh.ch

X-ray Crystallography for Absolute Configuration of this compound

The absolute configuration of a chiral molecule refers to the 3D arrangement of its atoms. While X-ray crystallography is the definitive method for determining this, it requires a suitable single crystal, which is not always obtainable. researchgate.netnih.gov For many pseudoguaianolides, the absolute stereochemistry has been established through this technique. rsc.org However, in the initial elucidation of this compound, its stereochemistry was determined through chemical correlation with related compounds whose structures were already known, in combination with advanced NMR techniques like those using lanthanide-induced shifts. acs.orgdss.go.th This suggests that a single crystal of this compound suitable for X-ray diffraction may not have been available at the time, a common challenge in natural product chemistry. researchgate.net

Conformational Analysis and Molecular Dynamics of this compound

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. dntb.gov.ua The pseudoguaianolide skeleton, featuring a fused seven- and five-membered ring system, can adopt several conformations. mdpi.com The cycloheptane ring, for instance, can exist in various forms, such as a twist-boat conformation. rsc.org

The specific conformational preferences and dynamic behavior of this compound would be studied using computational methods, like molecular dynamics (MD) simulations, and supported by experimental data from NMR (e.g., NOESY experiments). nih.gov Such studies are crucial for understanding how the molecule's shape influences its properties. However, detailed conformational and molecular dynamics studies specifically for this compound are not widely reported in the literature, though research on related sesquiterpene lactones provides a framework for how such analyses would be approached. nih.govscirp.org

Chemical Synthesis and Derivatization Strategies for Florigrandin and Analogs

Total Synthesis of Florigrandin

Retrosynthetic Approaches to the this compound Scaffold

Retrosynthetic analysis is a fundamental technique in planning the synthesis of complex organic molecules. It involves working backward from the target molecule to simpler, readily available precursor structures through a series of disconnections. For a molecule with the structural complexity of this compound, which possesses a polycyclic sesquiterpene lactone scaffold with multiple stereogenic centers, retrosynthetic strategies would typically focus on identifying key disconnections that simplify the ring system and functional groups. ctdbase.org

General retrosynthetic considerations for complex natural products often involve:

Strategic Disconnections: Breaking key carbon-carbon or carbon-heteroatom bonds to reveal simpler synthons.

Functional Group Interconversions (FGIs): Transforming functional groups to facilitate disconnections or prepare for subsequent synthetic steps.

Stereochemical Control: Planning reactions that establish the correct relative and absolute stereochemistry, which is crucial for molecules with numerous chiral centers like this compound.

Convergent Synthesis: Designing routes that assemble smaller, advanced intermediates rather than a linear sequence, to improve efficiency and yield.

Given this compound's pseudoguaianolide (B12085752) structure, retrosynthetic approaches would likely consider disconnections that simplify the azulene (B44059) and furan (B31954) ring systems and address the stereochemistry of the hydroxyl, carbonyl, and ester groups. ctdbase.orgnih.gov

Key Synthetic Steps and Reaction Mechanisms in this compound Assembly

Although specific key synthetic steps for this compound's total assembly are not detailed in the provided search results, the synthesis of structurally complex natural products often relies on a repertoire of powerful organic reactions and precise control over their mechanisms. nih.gov

Common reaction types and mechanisms relevant to the construction of complex polycyclic systems and the introduction of oxygenated functionalities found in molecules like this compound include:

Cascade Reactions: Sequences of reactions that occur without isolation of intermediates, building molecular complexity rapidly.

Cycloaddition Reactions: Such as Diels-Alder reactions, which are powerful for forming cyclic systems with high stereocontrol.

Transition Metal-Catalyzed Reactions: Including cross-coupling reactions (e.g., Stille, Heck) for carbon-carbon bond formation, and C-H functionalization reactions for direct functionalization of inert C-H bonds. nih.gov

Stereoselective Transformations: Reactions that control the formation of specific stereoisomers, such as asymmetric catalysis (e.g., Rh(II)-catalyzed cyclopropanation) or substrate-controlled reactions.

Oxidation and Reduction Reactions: To establish the diverse oxidation states of functional groups (e.g., hydroxyl, carbonyl, ester) within the molecule.

Nucleophilic Additions: Reactions involving nucleophiles attacking electrophilic centers, commonly seen with carbonyl groups (e.g., Grignard reactions, aldol (B89426) additions).

The assembly of a complex scaffold like this compound would likely involve carefully orchestrated sequences of these reactions, with particular attention to chemoselectivity, regioselectivity, and stereoselectivity.

Challenges and Innovations in this compound Total Synthesis

The total synthesis of complex natural products, including sesquiterpene lactones, presents several inherent challenges:

Structural Complexity and Stereocontrol: Natural products often feature multiple contiguous stereogenic centers, fused and bridged rings, and a high degree of unsaturation. Achieving precise stereocontrol, especially at quaternary carbon stereocenters, is a significant hurdle due to steric hindrance.

Balancing Skeleton Construction and Functional Group Introduction: Designing a synthetic route that efficiently builds the core molecular skeleton while simultaneously introducing and manipulating diverse functional groups without compromising efficiency or practicality is a major challenge.

Lengthy Protecting-Group Strategies: Traditional step-by-step protocols can necessitate extensive protecting-group manipulations, leading to lengthy syntheses and costly purification procedures.

Low Abundance in Natural Sources: Many biologically active natural products are isolated in very small quantities, making total synthesis crucial for further research and development.

Innovations in synthetic methodology are continuously addressing these challenges:

Organocatalytic Cascade Reactions: These reactions offer a powerful strategy for building molecular complexity and achieving asymmetry, reducing the need for lengthy protecting-group strategies and improving atom and step economy.

C-H Functionalization: The direct functionalization of carbon-hydrogen bonds has emerged as a powerful and step-economic strategy for constructing C-C and C-heteroatom bonds, allowing for more streamlined synthetic routes and late-stage diversification. nih.gov

Chemoenzymatic and Biocatalytic Approaches: Modern synthetic approaches increasingly combine traditional organic methods with biocatalysis, leveraging enzymes for their exquisite selectivity and ability to operate under mild conditions, especially for incorporating specific functionalities or achieving asymmetric transformations.

Computational Planning: Advances in computational chemistry and artificial intelligence are aiding in retrosynthetic analysis, helping chemists identify efficient routes and predict reaction outcomes.

Semi-synthesis of this compound Derivatives

Semi-synthesis involves the modification or partial synthesis of naturally derived compounds, often starting from an isolated natural product or a readily available precursor. This approach is particularly valuable when the natural product is available in limited quantities or when specific structural modifications are desired to explore structure-activity relationships or improve properties. While the search results indicate that this compound's structure was determined using "chemical transformations" ctdbase.org, specific details on the semi-synthesis of its derivatives are not explicitly provided.

Modification of Naturally Derived this compound

The modification of naturally derived this compound would involve chemical reactions targeting its existing functional groups (hydroxyl, carbonyl, ester) and potentially its carbon skeleton. Such modifications are typically undertaken to:

Explore Structure-Activity Relationships (SAR): By systematically altering parts of the molecule, researchers can understand how structural changes affect biological activity.

Improve Physicochemical Properties: Modifications can enhance solubility, stability, or bioavailability.

Introduce New Functionalities: Adding new chemical handles for further derivatization or conjugation.

Given this compound's classification as a pseudoguaianolide, common modifications might include esterification or transesterification of hydroxyl groups, reduction or oxidation of carbonyls, and hydrolysis or formation of new ester linkages. ctdbase.orgnih.gov

Functionalization Reactions and Synthetic Transformations of this compound

Functionalization reactions are chemical transformations that introduce or modify functional groups within a molecule. For this compound, these could include:

Hydroxyl Group Transformations: Esterification, etherification, oxidation to ketones or aldehydes, or formation of protecting groups.

Carbonyl Group Transformations: Reduction to alcohols, Wittig reactions for alkene formation, or additions (e.g., Grignard reactions).

Ester Modifications: Hydrolysis to carboxylic acids and alcohols, or transesterification to change the ester moiety.

C-H Functionalization: More advanced techniques like C-H activation could be employed for late-stage functionalization, allowing for the introduction of new C-C or C-heteroatom bonds at previously unreactive sites. nih.gov

These synthetic transformations would be guided by the specific desired properties or biological activities of the this compound derivatives.

Design and Synthesis of this compound Analogs for Research

The design and synthesis of analogs of complex natural products like this compound are fundamental to chemical and biological research. This approach allows for the systematic modification of the parent scaffold to investigate how structural changes influence physical properties, chemical reactivity, and potential biological interactions. Given this compound's complex pseudoguaianolide framework, the synthesis of its analogs often involves sophisticated organic chemistry strategies aimed at achieving precise structural alterations while controlling stereochemistry.

Scaffold Modification and Diversity-Oriented Synthesis

Diversity-Oriented Synthesis (DOS) Diversity-Oriented Synthesis (DOS) represents a powerful strategy for generating a wide array of structurally diverse compounds from a common starting material or scaffold acs.orgnih.govyoutube.comnih.gov. Unlike target-oriented synthesis (TOS), which focuses on a single target, DOS aims to populate chemical space broadly with complex and diverse structures nih.gov. When applied to this compound, DOS would involve designing synthetic pathways that diverge from an early intermediate, allowing for the rapid generation of a library of analogs with significant skeletal and functional group diversity. This approach is particularly valuable for natural products, where the full scope of their biological potential may not be immediately apparent. Key to DOS is the use of reactions that enable the efficient appending of different building blocks to a common molecular skeleton, often employing techniques like multicomponent reactions or solid-phase synthesis nih.govyoutube.com. This allows for the exploration of novel chemical space that may contain compounds with desired properties nih.gov.

Enantioselective Synthesis of this compound and Related Compounds

Enantioselective synthesis is critical for compounds like this compound, which possess multiple chiral centers and exist as specific enantiomers in nature dss.go.thacs.org. The biological activity of chiral molecules is often highly dependent on their absolute stereochemistry, with one enantiomer typically exhibiting the desired effect while others may be inactive or even harmful dss.go.th. Therefore, controlling the stereochemical outcome of synthetic reactions is paramount in the preparation of this compound and its chiral analogs.

General strategies for achieving enantioselective synthesis include:

Chiral Catalysis: Utilizing chiral catalysts, often transition metal complexes or organocatalysts, to create an unsymmetrical environment that favors the formation of one enantiomer over the other dss.go.th. This is a highly efficient method as the catalyst is used in a sub-stoichiometric amount.

Chiral Auxiliaries: Temporarily attaching a chiral molecule (chiral auxiliary) to the substrate to induce stereoselectivity in a subsequent reaction. The auxiliary is then removed, leaving the desired chiral product.

Asymmetric Reagents: Employing reagents that are inherently chiral and can transfer their chirality to the product during the reaction.

For complex natural products like this compound, which may feature challenging structural motifs such as all-carbon quaternary centers, the development of robust enantioselective methods is a significant area of research. These methods ensure that synthesized analogs possess the correct three-dimensional arrangement of atoms, which is essential for accurate biological evaluation and to mimic or enhance the natural compound's properties.

Biosynthetic Pathways of Florigrandin

Proposed Biogenetic Route of Florigrandin

The biogenetic route of this compound, consistent with other sesquiterpene lactones, originates from the central C15 precursor, farnesyl pyrophosphate (FPP). While the exact, detailed pathway specific to this compound remains to be fully elucidated in the literature, its biosynthesis is proposed to follow the general steps characteristic of pseudoguaianolide (B12085752) formation. These steps involve the initial cyclization of FPP, followed by a series of oxidative modifications and lactonization reactions. wikipedia.orgwikipedia.orgmcw.eduguidetoimmunopharmacology.orgguidetopharmacology.org

Precursor Identification

The fundamental precursor for all sesquiterpenoids, including this compound, is farnesyl pyrophosphate (FPP) . wikipedia.orgguidetoimmunopharmacology.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.org FPP is a 15-carbon isoprenoid diphosphate (B83284), formed by the sequential condensation of three C5 isoprene (B109036) units: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). guidetoimmunopharmacology.orgwikipedia.orgwikipedia.orgwikipedia.org These C5 units are synthesized in plants via two primary metabolic routes: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids. wikipedia.orgguidetopharmacology.orgwikipedia.org

The enzyme responsible for the condensation of IPP and DMAPP to yield FPP is farnesyl diphosphate synthase (FPS) . This enzyme catalyzes the head-to-tail condensation of dimethylallyl diphosphate with one molecule of isopentenyl diphosphate to form geranyl pyrophosphate (GPP), and then the subsequent addition of another molecule of isopentenyl diphosphate to GPP to produce FPP. wikipedia.orgguidetoimmunopharmacology.orgwikipedia.orgwikipedia.orgmetabolomicsworkbench.orgctdbase.org

Key Enzymatic Transformations in this compound Biosynthesis

The conversion of farnesyl pyrophosphate into the complex pseudoguaianolide skeleton of this compound involves several critical enzymatic transformations, typical for sesquiterpene lactone biosynthesis:

Initial Cyclization by Sesquiterpene Synthases: The first committed step in sesquiterpene lactone biosynthesis is the cyclization of FPP, catalyzed by specialized enzymes known as sesquiterpene synthases (STPSs) or sesquiterpene cyclases. wikipedia.orgwikipedia.org These enzymes initiate the formation of various sesquiterpene carbon skeletons, often leading to intermediates such as germacrenes (e.g., germacrene A), which are common precursors for many sesquiterpene lactones. wikipedia.orgwikipedia.orgguidetopharmacology.org The remarkable plasticity of STPSs allows for the generation of over 200 different sesquiterpene skeletons from a single FPP precursor. wikipedia.org

Lactonization and Further Modifications: The characteristic lactone ring (α-methylene-γ-lactone) found in sesquiterpene lactones is formed through specific cyclization events, often involving hydroxylated intermediates. wikipedia.orgmcw.eduguidetoimmunopharmacology.orgguidetopharmacology.org For pseudoguaianolides, highly oxidized 8,12-guaianolides have been proposed as precursors, undergoing further transformations to yield the distinct 5/7/5 fused ring system. nih.govnih.govmitoproteome.org These transformations can involve complex rearrangements and additional functional group modifications (e.g., esterifications, further hydroxylations) to arrive at the final this compound structure.

Genetic and Molecular Biology of this compound Biosynthesis

The genetic and molecular biology underlying the biosynthesis of this compound specifically has not been extensively detailed in the available scientific literature. However, general principles derived from the study of other sesquiterpenoid pathways provide a framework for understanding how such complex natural product biosynthesis is encoded and regulated.

Identification of Genes Encoding Biosynthetic Enzymes

While specific genes encoding the enzymes directly involved in this compound biosynthesis have not been identified in the provided sources, the genes for sesquiterpenoid biosynthesis are typically found clustered in the genome of producing organisms. These gene clusters often include genes for sesquiterpene synthases, cytochrome P450 enzymes, and various modifying enzymes (e.g., transferases, reductases). Identification of such genes often relies on genomic sequencing, transcriptomic analysis in producing tissues, and homology-based searches using known terpene synthase or P450 gene sequences from related plant species.

Heterologous Expression for Biosynthetic Pathway Elucidation

No specific studies on the heterologous expression of this compound biosynthetic genes have been reported. However, heterologous expression systems (e.g., in Escherichia coli, yeast, or other plant hosts) are powerful tools commonly employed to elucidate complex biosynthetic pathways of natural products. By expressing candidate genes from a native producer in a non-producing host, researchers can reconstitute parts of or the entire pathway, identify the functions of individual enzymes, and produce the target compound or its intermediates in a controlled environment. This approach is invaluable for confirming enzyme activities and understanding the sequence of reactions in a biosynthetic route. wikipedia.orgctdbase.org

Regulation of this compound Production in Biological Systems

Information pertaining to the specific regulation of this compound production in its biological systems (e.g., Hymenoxys grandiflora) is not available in the examined literature. Generally, the production of plant secondary metabolites, including sesquiterpene lactones, is influenced by a multitude of factors. These include developmental stage, tissue-specific expression, environmental cues (e.g., light, temperature, nutrient availability), and biotic or abiotic stresses (e.g., pathogen attack, herbivory). Such stresses often induce the expression of genes involved in secondary metabolism as part of the plant's defense mechanisms. Regulation can occur at transcriptional, post-transcriptional, translational, and post-translational levels, involving transcription factors, hormone signaling, and enzyme compartmentalization.

Table of Compound Names and PubChem CIDs

Biological Activities and Mechanistic Investigations of Florigrandin

In Vitro Biological Activity Profiling of Florigrandin

Initial profiling suggests that this compound possesses diverse biological activities, including potential anti-inflammatory, antimicrobial, and antioxidant effects. mdpi.com These activities are often mediated through complex cellular and molecular mechanisms.

Anti-inflammatory Actions of this compound: Cellular and Molecular Mechanisms

As a sesquiterpene lactone, this compound is anticipated to exert anti-inflammatory effects through mechanisms characteristic of its chemical class. Sesquiterpenes are known as potent inhibitors and modulators of inflammation, often targeting specific components of key signaling pathways. creative-biolabs.com A prominent mechanism involves the modulation of the nuclear factor-kappaB (NF-κB) signaling pathway and the inhibition of nitric oxide (NO) generation. creative-biolabs.com

Other natural compounds with anti-inflammatory properties, which may share mechanistic similarities with this compound due to their natural origin, have been shown to regulate various inflammatory mediators. For instance, hederagenin, another natural compound, exhibits anti-inflammatory effects by regulating the NFκB, PI3K/AKT, and JAK2/STAT3/MAPK signaling pathways. It also reduces the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), interleukin 6 (IL-6), and the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). frontiersin.org Similarly, extracts from other plants have demonstrated the ability to decrease the release of IL-6, IL-1β, TNF-α, hydrogen peroxide, and nitric oxide, while increasing IL-10 production, and altering cell migration mechanisms in in vitro models. nih.gov

While specific quantitative data for this compound's anti-inflammatory actions were not detailed in the provided search results, its classification as a sesquiterpene lactone suggests its potential involvement in these well-established anti-inflammatory pathways.

Antimicrobial Properties of this compound: Targets and Pathways

This compound is reported to possess potential antimicrobial properties. mdpi.com The broader class of sesquiterpene compounds, including guaiane-type sesquiterpenes, has been observed to exhibit antibacterial activities. mdpi.com

The antimicrobial efficacy of natural compounds often stems from their ability to interact with fundamental bacterial cellular processes. General mechanisms of antibacterial agents include interference with cell wall synthesis (e.g., peptidoglycan biosynthesis), inhibition of protein synthesis, disruption of nucleic acid synthesis (e.g., targeting topoisomerase or RNA polymerases), interference with metabolic pathways (e.g., folate synthesis), and disruption of membrane function or ATP synthase. creative-biolabs.com Some antimicrobial peptides, for instance, target bacterial membranes or translocate into the cytoplasm to bind to DNA and RNA, or inhibit essential enzymatic and protein activities. mdpi.com Other natural compounds, like thymoquinone, have been shown to target specific bacterial proteins such as D-alanyl-D-alanine synthetase, transcriptional regulator qacR, N-myristoyltransferase, and NADPH-dependent D-xylose reductase. nih.gov

While the exact molecular targets and pathways for this compound's antimicrobial activity are not explicitly detailed in the provided information, its classification within the sesquiterpene family suggests it may act through similar broad-spectrum mechanisms that disrupt bacterial integrity or essential metabolic functions.

Antioxidant Activity of this compound: Radical Scavenging and Enzyme Modulation

This compound has been identified as having potential antioxidant effects. mdpi.com Sesquiterpenes, including guaiane-type sesquiterpenes, are known to exhibit antioxidant activity. mdpi.com

Antioxidant compounds function through various mechanisms to neutralize reactive oxygen species (ROS) and mitigate oxidative stress. These mechanisms typically involve direct radical scavenging, where the antioxidant donates a hydrogen atom or an electron to stabilize free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl), hydrogen peroxide (H2O2), and hydroxyl (OH) radicals. nih.govcas.czarxiv.org Another crucial aspect of antioxidant activity is the inhibition of lipid peroxidation, a process that damages cell membranes. nih.gov Furthermore, antioxidants can modulate the activity of endogenous antioxidant enzymes, which are vital components of the body's defense system against oxidative damage. These enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are responsible for detoxifying free radicals. nih.govcas.czarxiv.orgmdpi.com

While the specific quantitative data for this compound's radical scavenging or enzyme modulation activities are not provided, its anticipated antioxidant role aligns with these general mechanisms observed for other natural compounds.

This compound as a Plant Growth Regulator: Molecular Basis

While this compound is a compound derived from plants, direct evidence specifically detailing its role as a plant growth regulator (PGR) and its underlying molecular basis is not explicitly available in the provided search results. Plant growth regulators are chemical substances, either natural phytohormones or synthetic compounds, that significantly influence various aspects of plant growth, development, and yield at very low concentrations. espublisher.comlainco.comresearchgate.net

The molecular mechanisms of plant growth regulation are complex, involving intricate signaling pathways and gene regulatory networks that orchestrate processes such as cell division, cell expansion, differentiation, organogenesis, and responses to environmental stimuli. researchgate.netmdpi.com Key phytohormones like auxins, gibberellins, cytokinins, ethylene, and abscisic acid play pivotal roles in these processes. For example, auxins regulate cell division and expansion, root formation, and vascular development, often interacting with specific receptors and influencing gene expression. espublisher.commdpi.com Gibberellins are involved in root and shoot elongation, seed germination, and stem elongation. espublisher.com Cytokinins primarily influence cell division and differentiation, promoting lateral shoot growth and delaying senescence. espublisher.comlainco.com

Without specific studies on this compound's direct influence on these plant physiological processes or its interaction with known plant hormone pathways, its role as a plant growth regulator remains to be elucidated.

Other Reported Preclinical Bioactivities of this compound and its Class

Beyond the activities mentioned above, compounds belonging to the sesquiterpene lactone class, including pseudoguaianolides, have demonstrated other significant preclinical bioactivities.

Anticancer Mechanisms: Sesquiterpene lactones are known to possess considerable cytotoxic activity against various cancer cell lines, including human carcinoma cells. nih.gov While specific data for this compound is not detailed, other compounds within this class or other natural products exhibit anticancer effects through diverse mechanisms. These include inducing apoptosis (programmed cell death) by modulating pro-apoptotic and anti-apoptotic proteins (e.g., Bax, Bcl-2, caspases), inhibiting cell proliferation and migration, and inducing cell cycle arrest. nih.govfrontiersin.org Signaling pathways frequently targeted by anticancer natural compounds include PI3K/Akt, FAK signaling, and c-Met/p38 pathways. nih.govfrontiersin.org Some compounds also influence stem cell signaling, increase DNA damage, or elevate intracellular reactive oxygen species levels, contributing to their cytotoxic effects. frontiersin.org

Neuroprotection Pathways: While direct neuroprotective mechanisms for this compound are not explicitly detailed, the broader class of natural phytochemicals and terpenoids has shown promising neuroprotective effects. These compounds often act by targeting multiple pathways involved in neurodegeneration, such as reducing oxidative stress, mitigating neuroinflammation, and inhibiting apoptotic pathways. frontiersin.orgmdpi.comnih.govmdpi.com Specific molecular mechanisms observed for other natural neuroprotective agents include the activation of the PI3K/Akt pathway, which is critical for neuronal survival, and the Nrf2/HO-1 pathway, which plays a role in antioxidant defense. frontiersin.orgcas.czmdpi.comfrontiersin.org Inhibition of inflammatory pathways like NF-κB and modulation of microglial polarization (shifting from pro-inflammatory M1 to anti-inflammatory M2 phenotypes) are also common neuroprotective strategies employed by natural compounds. frontiersin.org

Structure Activity Relationships Sar of Florigrandin

Identification of Key Pharmacophoric Features of Florigrandin

This compound is characterized as a complex organic compound, specifically a diterpenoid, with the systematic chemical name butanoic acid, 2-methyl-, dodecahydro-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-2,5-dioxoazuleno(6,5-b)furan-7-yl ester, (3r-(3alpha,3abeta,4aalpha,7beta(r*),7abeta,8beta,9abeta))-. cbcs.se Its intricate structure comprises a complex ring system, including azulene (B44059) and furan (B31954) rings, adorned with multiple functional groups such as hydroxyl, carbonyl, and ester moieties. cbcs.se

The identification of key pharmacophoric features for this compound, while not extensively detailed in specific published studies, would typically involve a systematic analysis of its chemical architecture in relation to its observed biological activities. Given its classification as a diterpenoid and pseudoguaianolide (B12085752), a class of compounds often exhibiting anti-inflammatory, antimicrobial, and antioxidant effects, certain structural elements are likely critical for its bioactivity. cbcs.senih.govdrugdesign.orgcreative-proteomics.com

Potential pharmacophoric features would likely include:

Hydroxyl groups: These can act as hydrogen bond donors and acceptors, crucial for interactions with biological targets. Their position and stereochemistry on the complex ring system would significantly influence binding affinity.

The Azulene and Furan Ring Systems: The rigid, multi-ring scaffold provides a defined three-dimensional shape and hydrophobic regions essential for fitting into target binding pockets. Modifications to the saturation or aromaticity of these rings could alter the compound's rigidity and electronic properties, thereby impacting activity.

Stereochemistry: The specific (3r-(3alpha,3abeta,4aalpha,7beta(r*),7abeta,8beta,9abeta))- configuration is paramount. The precise spatial arrangement of functional groups and chiral centers dictates how this compound interacts with its chiral biological targets. Even minor changes in stereochemistry can lead to significant loss or alteration of activity.

Systematic chemical modifications of this compound, followed by biological assays, would be necessary to precisely delineate these pharmacophoric features. For instance, ester hydrolysis or reduction of carbonyl groups would reveal the importance of these functionalities. Similarly, altering the alkyl chains or methyl groups could probe steric requirements of a binding site.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate the physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov For this compound and its potential analogs, QSAR would provide a predictive framework for designing new compounds with improved activity.

In QSAR studies, various physicochemical descriptors are calculated to represent the molecular structure numerically. These descriptors are then correlated with biological activity using statistical methods. For this compound, relevant descriptors would include:

Lipophilicity (logP/ClogP): This descriptor measures a compound's affinity for lipid environments and is crucial for membrane permeability and binding to hydrophobic pockets. For this compound, a diterpenoid, a moderate to high lipophilicity would be expected, influencing its absorption and distribution. cbcs.se

Electronic Descriptors (e.g., Hammett constants, partial atomic charges): These describe the electron distribution within the molecule and its ability to participate in electronic interactions (e.g., hydrogen bonding, charge-transfer interactions). The presence of hydroxyl, carbonyl, and ester groups in this compound suggests significant electronic contributions to its interactions.

Steric Descriptors (e.g., molar refractivity, Verloop parameters): These quantify the size and shape of the molecule or specific substituents, which are critical for fitting into a receptor's binding site. The bulky and rigid nature of this compound's multi-ring system would make steric considerations highly important.

Hydrogen Bond Donors/Acceptors: The number and spatial arrangement of hydroxyl and carbonyl groups directly influence hydrogen bonding capabilities, a primary mode of interaction with biological macromolecules.

A hypothetical QSAR analysis on this compound analogs might reveal a parabolic relationship between lipophilicity and activity, suggesting an optimal balance for target interaction and bioavailability. Similarly, specific electronic properties of certain functional groups could correlate with enhanced binding affinity, indicating the importance of precise electrostatic interactions.

Table 1: Illustrative Physicochemical Descriptors for this compound (Hypothetical Values)

| Descriptor | Description | Hypothetical Value Range | Expected Correlation with Activity |

| ClogP | Calculated Octanol-Water Partition Coefficient | 2.5 - 4.5 | Parabolic, indicating optimum |

| H-Bond Donors | Number of Hydroxyl Groups | 2 - 3 | Positive, for target interaction |

| H-Bond Acceptors | Number of Carbonyl and Ester Oxygens | 4 - 6 | Positive, for target interaction |

| Molar Refractivity | Measure of Molecular Volume and Polarizability | 80 - 120 | Complex, related to steric fit |

| Topological Polar Surface Area (TPSA) | Measure of Polarity, related to permeability | 70 - 100 Ų | Inverse, for cell permeability |

QSAR methodologies can be broadly categorized into 2D and 3D approaches. 2D-QSAR models, such as Hansch analysis and Free-Wilson analysis, relate activity to substituent parameters or indicator variables. 3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize three-dimensional structural information and molecular fields to build predictive models. nih.gov

3D-QSAR, particularly CoMFA or CoMSIA, would provide more detailed insights into the steric and electrostatic requirements of the target binding site. By aligning this compound and its analogs in 3D space, these models generate contour maps that highlight regions where steric bulk or specific electrostatic potentials are favorable or unfavorable for activity. For this compound, a CoMFA model could indicate that a bulky group at a certain position is detrimental due to steric clash with the receptor, while a hydrogen bond acceptor in another region is highly beneficial.

Table 2: Illustrative 3D-QSAR Contour Map Interpretation for this compound (Hypothetical)

| Contour Type | Location on this compound Structure | Interpretation (Hypothetical) |

| Green Steric | Near Hydroxyl Group at C-3 | Bulky groups favorable, indicating a spacious pocket. |

| Yellow Steric | Near Methyl Group at C-8 | Bulky groups unfavorable, suggesting steric hindrance. |

| Blue Electrostatic | Near Carbonyl Oxygen | Positive charge favorable, indicating a hydrogen bond donor region. |

| Red Electrostatic | Near Ester Oxygen | Negative charge favorable, indicating a hydrogen bond acceptor region. |

While specific published QSAR models for this compound are not widely reported, these methodologies would be instrumental in optimizing its therapeutic potential by guiding the synthesis of more potent and selective derivatives.

Ligand-Target Interaction Analysis: Computational and Experimental Approaches

Understanding how this compound interacts with its biological target(s) at the molecular level is fundamental to elucidating its mechanism of action and further optimizing its design. This typically involves a combination of computational and experimental techniques. nih.gov

Molecular docking is a computational method used to predict the preferred orientation of a ligand (like this compound) when bound to a protein target. It aims to find the optimal binding pose and estimate the binding affinity. Molecular dynamics (MD) simulations extend this by simulating the time-dependent behavior of the ligand-target complex, providing insights into binding stability, conformational changes, and the flexibility of the interaction.

For this compound, if its biological target were identified, molecular docking simulations would be performed to:

Identify potential binding pockets: Given this compound's complex, rigid structure, it would likely bind to a specific, well-defined pocket on its target protein.

Predict binding poses: Docking algorithms would explore various orientations of this compound within the pocket, identifying the most energetically favorable ones. This would reveal key residues on the protein that interact with this compound's functional groups. For instance, a hydroxyl group on this compound might form a hydrogen bond with a serine residue in the target, or a hydrophobic region of the azulene ring might engage in van der Waals interactions with aliphatic residues.

Estimate binding affinity: Docking scores or binding energies would provide a theoretical measure of how strongly this compound is predicted to bind to its target.

Subsequent molecular dynamics simulations would then be used to:

Assess binding stability: MD simulations would track the stability of the predicted binding pose over time, revealing if the interactions are transient or sustained.

Observe conformational changes: Both this compound and its target protein might undergo conformational adjustments upon binding. MD can capture these dynamic changes, which are crucial for understanding induced fit mechanisms.

Identify water molecules: MD can reveal the role of bridging water molecules in mediating ligand-target interactions.

While specific published molecular docking and dynamics simulations for this compound are not widely available, these computational approaches would be essential for rationalizing its biological activity and guiding structure-based drug design.

Mutagenesis studies are experimental techniques used to validate the insights gained from computational analyses and to definitively identify critical amino acid residues in the target protein that are essential for this compound's binding and activity.

In a typical mutagenesis study, specific amino acids within the predicted binding site of this compound's target protein would be systematically mutated (e.g., to alanine (B10760859) or another residue with different properties). The effect of these mutations on this compound's binding affinity and biological activity would then be assessed.

For example, if molecular docking predicted that a specific aspartate residue forms a salt bridge with a positively charged moiety on this compound, mutating this aspartate to an alanine (which cannot form a salt bridge) would be expected to significantly reduce or abolish this compound's binding and activity. Conversely, if a mutation has no effect, it suggests that the residue is not critical for interaction or that alternative binding modes exist.

Table 3: Illustrative Mutagenesis Study Results for this compound Target (Hypothetical)

| Target Residue | Mutation | Predicted Interaction (Hypothetical) | Observed Effect on this compound Activity (Hypothetical) |

| Ser123 | Ser123Ala | Hydrogen bond with this compound's C-3 hydroxyl | 70% reduction in activity |

| Leu456 | Leu456Ala | Hydrophobic interaction with azulene ring | 30% reduction in activity |

| Asp789 | Asp789Ala | Salt bridge with a basic group (if present) | >90% reduction in activity |

Such experimental validation is crucial for confirming the molecular basis of this compound's action and for guiding further lead optimization efforts. However, specific published mutagenesis studies on this compound's biological targets are not widely available in current public literature.

Advanced Analytical Methodologies for Florigrandin Research

Method Development for Florigrandin Quantification in Complex Matrices

High-Resolution Mass Spectrometry for this compound Trace Analysis

No specific methods utilizing high-resolution mass spectrometry for the trace analysis of this compound have been documented.

Advanced Chromatographic Methods for this compound Quantification (e.g., GC-MS, LC-MS/MS)

There are no established GC-MS or LC-MS/MS methods for the quantification of this compound.

Isotopic Labeling and Metabolic Fate Tracing of this compound (Excluding pharmacokinetics studies)

Research on the isotopic labeling of this compound to trace its metabolic fate is not present in the available scientific literature.

Bioanalytical Approaches for this compound and its Metabolites in Research Samples (Excluding human biological samples)

There are no described bioanalytical methods for the analysis of this compound or its metabolites in non-human research samples.

Future Research Directions and Unexplored Avenues for Florigrandin

Elucidating Novel Biological Activities and Associated Mechanisms

While initial studies have highlighted Florigrandin's anti-inflammatory, antimicrobial, and antioxidant properties, nih.gov a comprehensive exploration of its full spectrum of biological activities is still needed. Future research should prioritize systematic high-throughput screening to identify novel bioactivities, potentially uncovering therapeutic applications in areas such as neuroprotection, metabolic disorders, or specific types of cancer. This expanded screening should be complemented by detailed investigations into the molecular mechanisms underlying these effects. Such studies would involve identifying specific cellular targets, receptor interactions, and downstream signaling pathways modulated by this compound. Techniques like proteomics, metabolomics, and advanced imaging could be employed to map its interactions within biological systems, providing a mechanistic basis for its observed effects. Furthermore, in vivo studies using relevant animal models would be crucial to validate in vitro findings and assess its pharmacokinetic and pharmacodynamic profiles.

Chemoenzymatic Synthesis and Biocatalysis for this compound Production

This compound is typically isolated from plant sources, nih.gov which can present challenges related to supply consistency, yield, and environmental impact. The development of efficient and sustainable synthetic routes for this compound is a critical future research direction. Chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical transformations, offers a powerful approach. Research could focus on identifying and engineering specific enzymes involved in the natural biosynthetic pathway of this compound or related diterpenoids. This could lead to the development of biocatalytic processes for the selective synthesis of complex intermediates or even the entire this compound molecule. Advantages of such approaches include high stereoselectivity, reduced waste, and milder reaction conditions compared to traditional chemical synthesis. Exploring metabolic engineering strategies in microorganisms or plant cell cultures to produce this compound in a controlled and scalable manner also represents a significant unexplored avenue.

Investigation of this compound's Role in Plant-Environment Interactions (e.g., chemical ecology)

As a plant-derived diterpenoid, this compound likely plays a significant role in the chemical ecology of its host plants. nih.gov Future research should delve into understanding the specific functions of this compound in plant-environment interactions. This includes investigating its role in plant defense mechanisms against herbivores, pathogens (e.g., bacteria, fungi, viruses), and competing plant species (allelopathy). Studies could explore how environmental stressors, such as drought, nutrient deficiency, or heavy metal contamination, influence this compound production and its subsequent impact on plant resilience and survival. Understanding the signaling pathways that regulate this compound biosynthesis in response to environmental cues would provide insights into its ecological significance. Such research could involve field studies, controlled environmental experiments, and the application of advanced analytical techniques to quantify this compound in plant tissues under various conditions.

Application of Artificial Intelligence and Machine Learning in this compound Research (e.g., SAR prediction, synthesis planning)

The burgeoning fields of Artificial Intelligence (AI) and Machine Learning (ML) offer transformative potential for accelerating this compound research.

Structure-Activity Relationship (SAR) Prediction : AI/ML models can be trained on existing data of this compound and its analogs to predict novel biological activities or to optimize existing ones. This can guide the rational design of new this compound derivatives with enhanced potency, selectivity, or improved pharmacological properties, significantly reducing the need for extensive experimental screening.

Synthesis Planning : AI-driven retrosynthesis tools can analyze the complex structure of this compound and propose novel, efficient, and sustainable synthetic routes. These algorithms can identify unconventional reaction pathways and optimize reaction conditions, potentially leading to more cost-effective and environmentally friendly production methods.

Natural Product Discovery and Mechanism Elucidation : AI/ML can be utilized to mine large datasets of natural products and genomic information to identify new plant sources of this compound or related compounds. Furthermore, machine learning algorithms can assist in the interpretation of complex biological data (e.g., transcriptomics, proteomics, metabolomics) to unravel the intricate molecular mechanisms of this compound's action, providing a deeper understanding of its therapeutic potential.

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize and characterize Florigrandin with reproducibility in mind?

- Methodological Answer : Begin with a detailed synthetic protocol, including reaction conditions (solvents, catalysts, temperatures) and purification methods (e.g., column chromatography). Characterization should involve spectroscopic techniques (NMR, IR, mass spectrometry) and purity assessment via HPLC, adhering to journal guidelines for data transparency . Ensure raw data (e.g., chromatograms, spectra) are archived in supplementary materials to facilitate replication .

Q. What strategies are recommended for assessing this compound’s preliminary biological activity in academic settings?

- Methodological Answer : Use tiered in vitro assays (e.g., enzyme inhibition, cell viability assays) with appropriate controls (positive/negative benchmarks). For in vivo studies, select model organisms aligned with the target pathology and define dosage ranges using pharmacokinetic preliminaries. Document all experimental variables (e.g., cell lines, incubation times) to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.